molecular formula C6H10FNO4S B6250053 1-(fluorosulfonyl)piperidine-3-carboxylic acid CAS No. 2742657-62-9

1-(fluorosulfonyl)piperidine-3-carboxylic acid

Cat. No.: B6250053
CAS No.: 2742657-62-9
M. Wt: 211.2
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Description

1-(fluorosulfonyl)piperidine-3-carboxylic acid is a novel compound with unique physical and chemical properties. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorosulfonyl group and the carboxylic acid moiety imparts distinct characteristics to this compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(fluorosulfonyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine derivatives with fluorosulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(fluorosulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.

    Substitution: The fluorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(fluorosulfonyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and safety profiles.

    Industry: It is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1-(fluorosulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

1-(fluorosulfonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine-3-carboxylic acid: Lacks the fluorosulfonyl group, resulting in different chemical and biological properties.

    Fluorosulfonyl derivatives: Compounds with similar fluorosulfonyl groups but different core structures, leading to variations in reactivity and applications.

    Other fluorinated piperidines: Compounds with different fluorine-containing substituents, which may exhibit distinct physical, chemical, and biological properties

The uniqueness of this compound lies in the combination of the fluorosulfonyl group and the piperidine ring, which imparts specific characteristics that are not observed in other similar compounds.

Properties

CAS No.

2742657-62-9

Molecular Formula

C6H10FNO4S

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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